Artemisin

Übersicht

Beschreibung

Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the well-known antimalarial drug artemisinin . Artemisitene has garnered attention due to its various biological activities, including anti-inflammatory, anticancer, and antioxidant properties .

Wissenschaftliche Forschungsanwendungen

Artemisitin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Artemisitin hat sich bei der Behandlung von Krankheiten wie Krebs und rheumatoider Arthritis als vielversprechend erwiesen.

Wirkmechanismus

Der Wirkmechanismus von Artemisitin umfasst mehrere molekulare Zielstrukturen und Signalwege:

Modulation von oxidativem Stress: Artemisitin aktiviert den Nrf2-Signalweg, indem es die Ubiquitinierung von Nrf2 verringert und seine Stabilität erhöht.

Induktion von DNA-Schäden: Artemisitin induziert selektiv DNA-Doppelstrangbrüche und Apoptose in Krebszellen, indem es die Expression von Topoisomerasen unterdrückt.

Immunmodulation: Artemisitin moduliert Immunantworten, indem es die Produktion reaktiver Sauerstoffspezies beeinflusst und die Bildung und Aktivierung von Inflammasomen verhindert.

Wirkmechanismus

Target of Action

Artemisitene primarily targets the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis . The compound’s interaction with these targets leads to the rapid clearance of parasitemia and quick resolution of symptoms .

Mode of Action

Artemisitene’s mode of action involves the heme-mediated decomposition of the endoperoxide bridge to produce carbon-centered free radicals . The involvement of heme explains why the drugs are selectively toxic to malaria parasites . The endoperoxide bond could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents .

Biochemical Pathways

Artemisitene affects the biochemical pathways related to the synthesis of nucleic acids and proteins in Plasmodium falciparum. The compound’s interaction with these pathways leads to the rapid clearance of parasitemia and quick resolution of symptoms . Two genes of the artemisinin biosynthetic pathway have been identified .

Pharmacokinetics

Artemisitene is metabolized in the body into the active metabolite dihydroartemisinin . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.

Result of Action

The molecular and cellular effects of Artemisitene’s action include the rapid clearance of parasitemia and quick resolution of symptoms in Plasmodium falciparum infections . The compound’s interaction with its targets leads to the inhibition of nucleic acid and protein synthesis, which are essential for the survival and replication of the parasite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Artemisitene. Many regulatory factors, mediating diverse plant hormone or environmental signaling routes, have been identified to get involved in the regulation of artemisinin biosynthesis and glandular trichome formation . .

Vorbereitungsmethoden

Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction . This method involves the use of selenoxide as a reagent to facilitate the conversion. Avery et al. optimized the synthesis route of artemisitene, making it more efficient . Industrial production methods for artemisitene are still under development, but the synthesis from artemisinin remains the primary approach .

Analyse Chemischer Reaktionen

Artemisitin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Artemisitin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Übliche Reagenzien für die Oxidation sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Reduktionsreaktionen von Artemisitin können zu reduzierten Formen der Verbindung führen. Reduktionsmittel wie Natriumborhydrid werden üblicherweise verwendet.

Substitution: Artemisitin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu verschiedenen oxidierten Derivaten führen, während Reduktion verschiedene reduzierte Formen von Artemisitin erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Artemisitin ist eng mit Artemisinin und seinen Derivaten verwandt, wie Dihydroartemisinin, Artemether und Artesunat . Diese Verbindungen teilen eine ähnliche Endoperoxidstruktur, die für ihre biologischen Aktivitäten verantwortlich ist. Artemisitin ist einzigartig in seinen spezifischen molekularen Zielstrukturen und Signalwegen, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .

Ähnliche Verbindungen umfassen:

Artemisinin: Bekannt für seine antimalariellen Eigenschaften.

Dihydroartemisinin: Ein Derivat von Artemisinin mit erhöhter Bioverfügbarkeit.

Artemether: Ein weiteres Derivat, das in Kombinationstherapien für Malaria verwendet wird.

Artesunat: Ein wasserlösliches Derivat, das bei schweren Malariafällen eingesetzt wird.

Die einzigartigen Eigenschaften und vielfältigen biologischen Aktivitäten von Artemisitin machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

IUPAC Name |

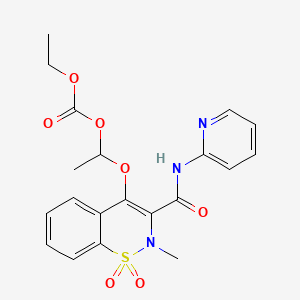

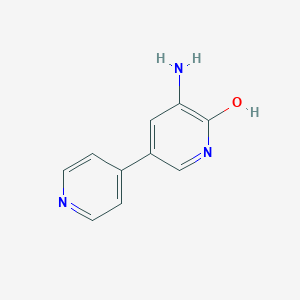

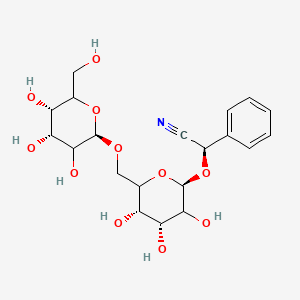

(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBZMMCKFUABB-KPHNHPKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

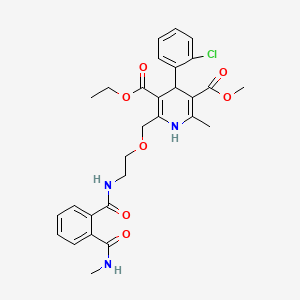

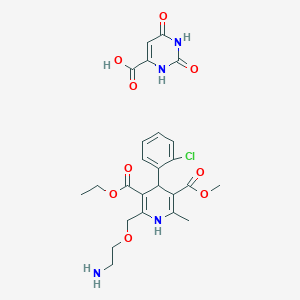

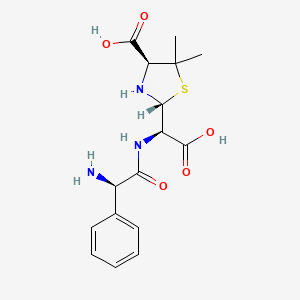

Molecular Formula |

C15H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101020-89-7 | |

| Record name | ARTEMISITENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does artemisitene exert its antioxidant effects?

A1: Artemisitene activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [, , ] This activation occurs through the reduction of Nrf2 ubiquitination, leading to increased Nrf2 stability. [] Nrf2 is a crucial transcription factor that regulates the expression of antioxidant genes, such as heme oxygenase 1 (HO-1). [, ] The increased expression of these antioxidant genes contributes to the protective effects of artemisitene against oxidative stress-related damage. [, , ]

Q2: What is the role of Keap1 in artemisitene's mechanism of action?

A2: Kelch-like ECH-associated protein-1 (Keap1) acts as a cytosolic repressor of Nrf2. [] Research suggests that artemisitene interacts with the Cys151 residue of Keap1. [] This interaction is crucial for Nrf2 activation, as mutating Cys151 to Serine abolishes artemisitene-mediated Nrf2 activation and downstream gene expression. []

Q3: Does artemisitene exhibit anti-parasitic activity?

A3: Yes, studies demonstrate that artemisitene possesses anti-parasitic activity against Schistosoma japonicum. [] This activity manifests as a reduction in the number of adult worms and eggs, along with damage to the tegument of adult worms. [] Interestingly, this anti-parasitic effect appears to involve immune modulation, particularly the enhancement of type 2 immunity, leading to increased eosinophil counts in the liver. []

Q4: What is the molecular formula and weight of artemisitene?

A4: The molecular formula of artemisitene is C15H20O5, and its molecular weight is 280.32 g/mol.

Q5: What are the key spectroscopic characteristics of artemisitene?

A5: Several techniques, including NMR, GC-MS, and HPLC-UV, have been used to characterize artemisitene. [, , , , , ] Specific spectroscopic data can be found within the referenced research papers. [, , , , , ]

Q6: What is known about the stability of artemisitene?

A6: Limited information is available regarding the stability of artemisitene under various conditions. [] Further research is needed to assess its stability profile comprehensively.

Q7: What is the bioavailability of artemisitene?

A7: Studies in rats report an absolute bioavailability of 3.7% for artemisitene after intravenous and oral administration. [] This suggests relatively low systemic exposure after oral dosing, highlighting a potential area for improvement in drug delivery strategies.

Q8: What evidence supports the anti-tumor activity of artemisitene?

A8: Artemisitene has demonstrated anti-proliferative effects in various cancer cell lines, including HCT-15, Ehrlich ascites tumor (EAT), and EN2 cells. [, , ] These in vitro studies highlight its potential as an anti-cancer agent, although further investigations are needed to confirm its efficacy and safety in vivo.

Q9: How effective is artemisitene in treating schistosomiasis?

A9: In murine models of schistosomiasis japonica, artemisitene treatment significantly reduced worm burden, liver granuloma size, and collagen deposition. [] These findings suggest promising therapeutic potential against schistosomiasis, warranting further exploration in preclinical and potentially clinical settings.

Q10: What analytical techniques are used to quantify artemisitene?

A10: Researchers have employed various techniques to quantify artemisitene, including reversed-phase high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC), gas chromatography (GC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , , , ] These methods allow for sensitive and specific detection of artemisitene in complex matrices like plant extracts and biological samples.

Q11: How can trace amounts of artemisitene be separated from artemisinin?

A11: Studies have explored the use of ammonium functional ionic liquids for the selective separation of trace artemisitene from artemisinin. [, ] This approach highlights the potential of innovative separation techniques for obtaining high-purity artemisitene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.